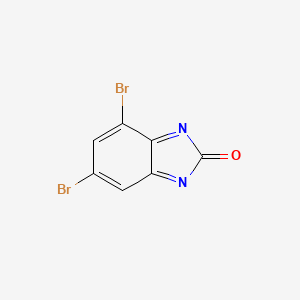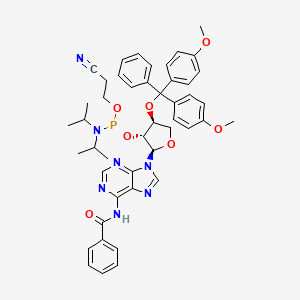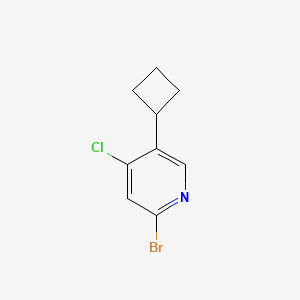
1-Cyclopropyl-4-fluoro-2-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-fluoro-2-methylbenzene is an organic compound with the molecular formula C10H11F It is a derivative of benzene, where a cyclopropyl group, a fluorine atom, and a methyl group are substituted at the 1, 4, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclopropyl-4-fluoro-2-methylbenzene can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the cyclopropyl group . The fluorine and methyl groups can be introduced through halogenation and alkylation reactions, respectively .
Industrial Production Methods: Industrial production of this compound typically involves large-scale electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts such as aluminum chloride (AlCl3) are often used to facilitate the Friedel-Crafts reactions .
Chemical Reactions Analysis
Types of Reactions: 1-Cyclopropyl-4-fluoro-2-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding cyclopropyl derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce other substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br2) and chlorine (Cl2) in the presence of a Lewis acid catalyst are commonly used.
Major Products Formed:
Oxidation: Carboxylic acids and ketones.
Reduction: Cyclopropyl derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
1-Cyclopropyl-4-fluoro-2-methylbenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-4-fluoro-2-methylbenzene involves its interaction with various molecular targets. The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles to form substituted products. The cyclopropyl group can influence the reactivity and stability of the compound by introducing steric and electronic effects .
Comparison with Similar Compounds
1-Cyclopropyl-4-methylbenzene: Similar structure but lacks the fluorine atom.
1-Cyclopropyl-4-fluorobenzene: Similar structure but lacks the methyl group.
1-Cyclopropyl-2-methylbenzene: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness: The combination of these substituents can lead to unique steric and electronic properties that are not observed in similar compounds .
Properties
Molecular Formula |
C10H11F |
|---|---|
Molecular Weight |
150.19 g/mol |
IUPAC Name |
1-cyclopropyl-4-fluoro-2-methylbenzene |
InChI |
InChI=1S/C10H11F/c1-7-6-9(11)4-5-10(7)8-2-3-8/h4-6,8H,2-3H2,1H3 |
InChI Key |
JXHBWMVOMUVWPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)F)C2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![3-(4-Methyl-benzylidene)-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B13705942.png)




![N-(4-Fluorobenzyl)-4,6-dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-7-sulfonamide](/img/structure/B13705977.png)
![2,2,2-Trichloro-N-{3-[3-(2,4-dichlorophenyl)isoxazol-5-yl]phenyl}acetamide](/img/structure/B13705981.png)




